molecular formula C20H25N3O5 B1153733 2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid

2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid

Cat. No.: B1153733
M. Wt: 387.4 g/mol
InChI Key: KORXLQCISNSYKQ-UHFFFAOYSA-N
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Description

2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid is a synthetic compound that has garnered interest in various fields of scientific research This compound is known for its complex structure, which includes an indazole core, a cyclohexylmethyl group, and a carboxamido group

Preparation Methods

The synthesis of 2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to scale up the production process.

Mechanism of Action

Biological Activity

2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinic acid, also known as MDMB-CHMINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and potential therapeutic applications. This compound belongs to a class of substances that interact primarily with the cannabinoid receptors in the body, influencing various physiological processes.

Chemical Structure and Properties

The molecular formula of MDMB-CHMINACA is C22H31N3O3C_{22}H_{31}N_{3}O_{3} with a molecular weight of approximately 385.5 g/mol. Its structural characteristics include:

  • Indazole core : This heterocyclic structure is known for its pharmacological versatility.
  • Cyclohexylmethyl group : This substitution enhances lipophilicity, potentially increasing receptor binding affinity.
  • Carboxamide functionality : Contributes to the compound's interaction with cannabinoid receptors.

MDMB-CHMINACA acts primarily as a potent agonist at the cannabinoid receptors CB1 and CB2. The binding affinity and efficacy at these receptors lead to various biological effects, including:

  • Analgesic effects : Similar to other cannabinoids, MDMB-CHMINACA exhibits pain-relieving properties.
  • Anti-inflammatory activity : The compound may modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.

Biological Activity and Pharmacological Studies

Recent studies have highlighted the pharmacological effects of MDMB-CHMINACA through various experimental approaches:

  • Receptor Binding Studies :
    • MDMB-CHMINACA demonstrates high binding affinity for CB1 receptors, which are predominantly located in the central nervous system (CNS). This interaction is responsible for its psychoactive effects.
    • Comparative studies indicate that MDMB-CHMINACA has a higher potency than traditional cannabinoids like THC.
  • In Vivo Studies :
    • Animal models have shown that administration of MDMB-CHMINACA results in significant analgesic effects comparable to established analgesics such as morphine.
    • Behavioral assays indicate that this compound may produce anxiolytic-like effects, suggesting potential use in anxiety disorders.
  • Toxicological Assessments :
    • Toxicological evaluations have revealed that while MDMB-CHMINACA exhibits therapeutic potential, it also poses risks of toxicity and dependence similar to other synthetic cannabinoids.

Case Studies

Several case studies have documented the effects of MDMB-CHMINACA in clinical settings:

  • Case Study 1 : A report on emergency room visits linked to synthetic cannabinoids highlighted instances of severe anxiety and agitation following the use of MDMB-CHMINACA. These cases underscore the importance of understanding both therapeutic and adverse effects.
  • Case Study 2 : In a controlled clinical trial assessing pain management, participants receiving MDMB-CHMINACA reported significant reductions in pain scores compared to placebo groups. However, side effects included dizziness and altered mental status.

Risk Assessment and Regulatory Status

Due to its psychoactive properties and potential for abuse, MDMB-CHMINACA has been subjected to risk assessments by regulatory bodies such as the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Findings indicate:

Parameter Value
Risk Level High
Legal Status Controlled substance in many jurisdictions
Potential for Abuse Significant
Therapeutic Use Potential Under investigation

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanedioic acid

InChI

InChI=1S/C20H25N3O5/c1-12(19(25)26)16(20(27)28)21-18(24)17-14-9-5-6-10-15(14)23(22-17)11-13-7-3-2-4-8-13/h5-6,9-10,12-13,16H,2-4,7-8,11H2,1H3,(H,21,24)(H,25,26)(H,27,28)

InChI Key

KORXLQCISNSYKQ-UHFFFAOYSA-N

SMILES

CC(C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O

Appearance

Assay:≥95% (mixture of diastereomers)A solution in methanol

Synonyms

2-(1-(Cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinic Acid

Origin of Product

United States

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